3-Phenylisoxazolo[5,4-b]pyridine-5-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylisoxazolo[5,4-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminoisoxazoles with diethyl 2-oxosuccinate in the presence of trifluoroacetic acid, followed by cyclization with sodium ethoxide in alcohol . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
3-Phenylisoxazolo[5,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Phenylisoxazolo[5,4-b]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenylisoxazolo[5,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist of certain receptors, influencing cellular signaling pathways . For example, it may interact with dopamine receptors or γ-aminobutyric acid receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid
- Ethyl 6-hydroxyisoxazolo[5,4-b]pyridine-4-carboxylate
- 5-Aminoisoxazoles
Uniqueness
3-Phenylisoxazolo[5,4-b]pyridine-5-carboxylic acid is unique due to its specific structural features and the presence of both isoxazole and pyridine rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
CAS No. |
949983-87-3 |
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Molecular Formula |
C13H8N2O3 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
3-phenyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C13H8N2O3/c16-13(17)9-6-10-11(8-4-2-1-3-5-8)15-18-12(10)14-7-9/h1-7H,(H,16,17) |
InChI Key |
KHFHCPWZJQDGNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C=C(C=N3)C(=O)O |
Origin of Product |
United States |
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